![molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] CAS No. 129547-84-8](/img/new.no-structure.jpg)
(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of two N-oxide groups, which significantly alter its chemical properties compared to nicotine. The compound is often used in scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods: Industrial production of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The compound can be reduced back to nicotine or partially reduced to form mono-N-oxide derivatives.
Substitution: The N-oxide groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: Higher oxidized derivatives of nicotine.
Reduction: Nicotine and mono-N-oxide derivatives.
Substitution: Various substituted nicotine derivatives depending on the nucleophile used.
科学研究应用
(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide groups.
Biology: Investigated for its potential biological activities, including interactions with nicotinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic effects and as a tool to understand nicotine metabolism.
Industry: Utilized in the development of novel nicotine-based compounds with altered properties.
作用机制
The mechanism of action of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The presence of N-oxide groups may alter its binding affinity and efficacy compared to nicotine. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects.
相似化合物的比较
Nicotine: The parent compound, with no N-oxide groups.
Nicotine 1’-N-Oxide: A mono-N-oxide derivative of nicotine.
Nicotine 2’-N-Oxide: Another mono-N-oxide derivative.
Uniqueness: (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to the presence of two N-oxide groups, which significantly alter its chemical and biological properties compared to nicotine and its mono-N-oxide derivatives. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
129547-84-8 |
|---|---|
分子式 |
C₁₀H₁₄N₂O₂ |
分子量 |
194.23 |
同义词 |
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide; 3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
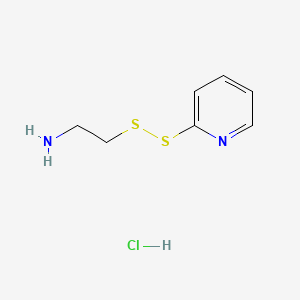
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
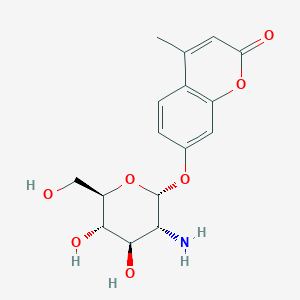
![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)
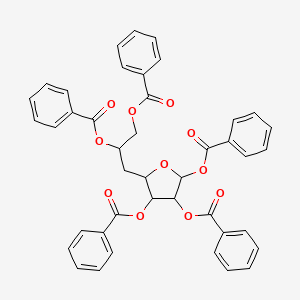
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)


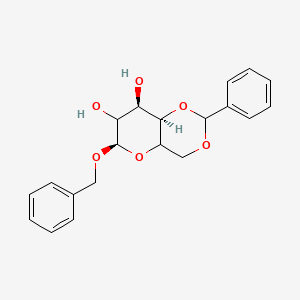
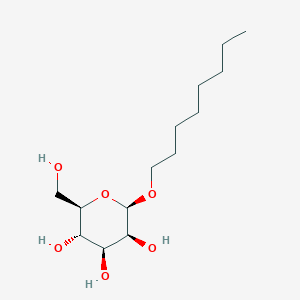
![(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B1140019.png)
